molecular formula C5H11NO3 B13511941 Methyl (R)-4-amino-2-hydroxybutanoate

Methyl (R)-4-amino-2-hydroxybutanoate

Cat. No.: B13511941
M. Wt: 133.15 g/mol
InChI Key: HXGXFXBXPGNZKO-SCSAIBSYSA-N
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Description

Methyl (2R)-4-amino-2-hydroxybutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-4-amino-2-hydroxybutanoate typically involves the esterification of (2R)-4-amino-2-hydroxybutanoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of methyl (2R)-4-amino-2-hydroxybutanoate may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of catalyst and solvent, as well as the control of reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-4-amino-2-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of (2R)-4-oxo-2-hydroxybutanoate.

    Reduction: Formation of (2R)-4-amino-2-hydroxybutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2R)-4-amino-2-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the biosynthesis of certain amino acids and peptides.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2R)-4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-4-amino-2-hydroxybutanoate: The enantiomer of the compound with similar chemical properties but different biological activity.

    Ethyl (2R)-4-amino-2-hydroxybutanoate: An ester derivative with a different alkyl group.

    Methyl (2R)-4-amino-3-hydroxybutanoate: A structural isomer with the hydroxyl group at a different position.

Uniqueness

Methyl (2R)-4-amino-2-hydroxybutanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its (2R) configuration is crucial for its interaction with chiral biological targets, making it valuable in stereoselective synthesis and drug design.

Properties

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

methyl (2R)-4-amino-2-hydroxybutanoate

InChI

InChI=1S/C5H11NO3/c1-9-5(8)4(7)2-3-6/h4,7H,2-3,6H2,1H3/t4-/m1/s1

InChI Key

HXGXFXBXPGNZKO-SCSAIBSYSA-N

Isomeric SMILES

COC(=O)[C@@H](CCN)O

Canonical SMILES

COC(=O)C(CCN)O

Origin of Product

United States

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